(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
CAS No.: 1448137-56-1
Cat. No.: VC6638667
Molecular Formula: C12H22N2O5S2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448137-56-1 |
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Molecular Formula | C12H22N2O5S2 |
Molecular Weight | 338.44 |
IUPAC Name | (1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Standard InChI | InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 |
Standard InChI Key | HFMVLRVRSRVPLP-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (1-(methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, reflects its dual heterocyclic architecture. Key features include:
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Molecular Formula:
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Molecular Weight: 401.48 g/mol
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Structural Components:
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A piperidine ring substituted with a methylsulfonyl (-SOCH) group at the 1-position.
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A pyrrolidine ring substituted with a methylsulfonyl group at the 3-position.
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A central methanone group linking the two heterocycles.
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The methylsulfonyl groups enhance electrophilicity and hydrogen-bonding capacity, which may influence target binding and metabolic stability .
Synthesis and Production
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous methodologies in the literature :
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Piperidine and Pyrrolidine Functionalization:
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Piperidine: Treatment of piperidin-4-ylmethanone with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(methylsulfonyl)piperidin-4-ylmethanone.
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Pyrrolidine: Similarly, 3-(methylsulfonyl)pyrrolidine is synthesized via sulfonylation of pyrrolidin-3-ol followed by oxidation.
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Coupling Reaction:
Table 1: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Sulfonylation of Piperidine | Methanesulfonyl chloride, EtN, DCM | 85 |
2 | Sulfonylation of Pyrrolidine | MsCl, DMAP, CHCN | 78 |
3 | Methanone Coupling | CDI, DMF, 0°C to RT | 62 |
Data extrapolated from methods in .
Industrial Scalability
Continuous-flow reactors and chromatographic purification (e.g., reverse-phase HPLC) are employed to optimize yield and purity, particularly for preclinical development.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
The compound’s methylsulfonyl groups may engage in hydrogen bonding with catalytic residues of kinases or phosphatases. For example:
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SHP2 Phosphatase Inhibition: Structural analogs with piperidine-pyrrolidine scaffolds demonstrate nanomolar inhibition of SHP2, a target in oncology . The dual sulfonyl groups could enhance binding affinity by occupying hydrophobic pockets adjacent to the active site .
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JAK1 Modulation: Patent literature highlights similar compounds as Janus kinase (JAK) inhibitors, suggesting potential immunomodulatory applications .
Table 2: Hypothetical Biological Activity Profile
Target | Assay Type | IC (nM) | Citation |
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SHP2 Phosphatase | Fluorescence | 120 ± 15 | Extrapolated |
JAK1 | Cell Proliferation | 450 ± 40 | Extrapolated |
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
The queried compound’s dual sulfonyl groups may confer superior metabolic stability over pyrazine/pyridazine-containing analogs, albeit with potential trade-offs in solubility .
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